alpha-Man-teg-N3

Description

Structure

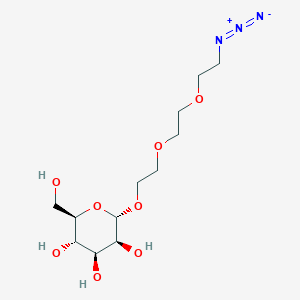

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZTEUICIJBPU-GCHJQGSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to α-Man-TEG-N₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Man-TEG-N₃, also known as α-D-mannopyranosyl triethylene glycol azide or alpha-Man-PEG3-N₃, is a synthetic carbohydrate derivative that serves as a valuable tool in bioconjugation and chemical biology. Its structure incorporates a mannose residue, a triethylene glycol (TEG) linker, and a terminal azide group. This unique combination of moieties allows for its application as a linker molecule in the construction of more complex bioconjugates, particularly in the field of drug delivery and development. The mannose component can facilitate targeting to cells expressing mannose receptors, while the azide group provides a versatile chemical handle for bioorthogonal "click chemistry" reactions.

While structurally related to azido sugars used in metabolic glycoengineering, current scientific literature primarily details the use of α-Man-TEG-N₃ in chemical conjugation rather than as a metabolic precursor for labeling cellular glycans. This guide will provide a comprehensive overview of its known chemical properties, applications, and a detailed experimental protocol for its use in bioconjugation.

Core Properties of α-Man-TEG-N₃

A summary of the key chemical and physical properties of α-Man-TEG-N₃ is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃N₃O₈ | [1][2] |

| Molecular Weight | 337.33 g/mol | [1][2] |

| CAS Number | 246855-76-5 | [1] |

| Synonyms | alpha-Man-PEG3-N₃, 8-Azido-3,6-dioxaoctane-1-yl alpha-D-mannopyranoside | |

| Chemical Structure | A mannose sugar linked via its anomeric carbon to a triethylene glycol (TEG) spacer, which is terminated with an azide (-N₃) group. |

Applications in Bioconjugation and Drug Delivery

The primary documented application of α-Man-TEG-N₃ is as a linker molecule for the covalent attachment of moieties to other molecules, particularly in the development of targeted drug delivery systems. The terminal azide group is a key functional component, enabling highly efficient and specific conjugation to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". This reaction forms a stable triazole linkage.

A specific example from the literature involves the conjugation of α-Man-TEG-N₃ to a poly(2-oxazoline)-based polymer platform for plasmid DNA delivery. In this context, the mannose ligand is intended to target the polymer-DNA complex to macrophages, which express mannose receptors.

Experimental Protocols

The following is a detailed protocol for the conjugation of α-Man-TEG-N₃ to a polymer via CuAAC, adapted from Yaremenko et al., 2023.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of α-Man-TEG-N₃ to a Polymer

Materials:

-

α-Man-TEG-N₃

-

Alkyne-functionalized polymer (e.g., AE2 or AE3 as described in the source)

-

Deionized water

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

Procedure:

-

Prepare a stock solution of α-Man-TEG-N₃ in deionized water (e.g., 200 mg/mL). Store at -20°C.

-

Dissolve the alkyne-functionalized polymer (50 mg) in deionized water.

-

Add the α-Man-TEG-N₃ solution (16.9 mg) to the polymer solution and stir for 5 minutes.

-

Sequentially add CuSO₄·5H₂O (2.4 mg) and sodium ascorbate (3.0 mg) to the reaction mixture.

-

Allow the reaction to proceed, and subsequently purify the mannose-conjugated polymer from unreacted components and the catalyst. The original study confirmed conjugation via NMR spectroscopy.

Metabolic Glycoengineering Context

Metabolic glycoengineering is a powerful technique for labeling glycans in living cells. This is typically achieved by introducing cells to unnatural sugar analogues containing a bioorthogonal chemical reporter, such as an azide. The cellular machinery then incorporates these sugars into glycoproteins and other glycoconjugates. The azide handle on the cell surface can then be tagged with probes for visualization and analysis.

While α-Man-TEG-N₃ possesses the necessary chemical features for potential use in metabolic glycoengineering (a mannose sugar and an azide group), there is currently a lack of published research demonstrating its successful metabolic incorporation into cellular glycans. Studies on other azido sugars, such as N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz), have shown that the efficiency of metabolic labeling can be highly dependent on the specific structure of the sugar analog. Further research would be required to determine if α-Man-TEG-N₃ is a viable substrate for the cellular enzymes involved in glycan biosynthesis.

Signaling Pathways and Logical Relationships

As of the current scientific literature, there are no specific signaling pathways that have been described as being directly modulated by or studied using α-Man-TEG-N₃. Its documented use is as a tool for bioconjugation rather than as a probe for biological processes.

The logical workflow for the use of α-Man-TEG-N₃ in its documented application is as a component in the synthesis of a targeted delivery vehicle.

Caption: Logical workflow for the synthesis and application of an α-Man-TEG-N₃-conjugated drug delivery vehicle.

Synthesis of α-Man-TEG-N₃

Conclusion

α-Man-TEG-N₃ is a valuable chemical tool for researchers in drug development and bioconjugation. Its primary utility, as supported by the current body of scientific literature, lies in its role as a linker for attaching mannose residues to larger molecules and delivery systems via click chemistry. While its structure is analogous to azido sugars used in metabolic glycoengineering, its efficacy and application in this area have yet to be reported. Future research is needed to explore its potential as a metabolic labeling agent and to characterize its biological properties, such as cytotoxicity and metabolic fate in living cells. The information and protocols provided in this guide are based on its established application in chemical synthesis and bioconjugation.

References

- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to alpha-Man-teg-N3

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

alpha-Man-teg-N3, systematically named α-D-mannopyranosyl-triethyleneglycol-azide, is a bifunctional molecule integral to advancements in bioconjugation and targeted drug delivery. It features an alpha-D-mannose moiety, which can serve as a targeting ligand for mannose receptors on various cell types, and a terminal azide group, enabling covalent attachment to a wide range of molecules through "click chemistry". The triethylene glycol (teg) linker provides spacing and enhances solubility.

The chemical structure is represented by the SMILES string: [N-]=[N+]=NCCOCCOCCO[C@H]1O--INVALID-LINK--O)O)CO.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C12H23N3O8 | [1][] |

| Molecular Weight | 337.33 g/mol | [] |

| CAS Number | 246855-76-5 | [1] |

| Purity | >96% (as offered by commercial suppliers) |

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently published. However, the synthesis of analogous mannosyl azides has been described. For instance, a stereoselective synthesis of β-D-mannopyranosyl azide has been achieved through phase-transfer catalysis from per-O-benzoyl-α-D-mannopyranosyl bromide. This methodology involves the stereospecific displacement of a bromide with an azide, followed by deprotection. It is plausible that a similar synthetic strategy could be adapted for the alpha anomer with an appropriate linker.

Characterization of such compounds typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the stereochemistry and connectivity of the mannose, linker, and azide moieties.

-

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols and Applications

This compound is primarily utilized as a reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific covalent ligation of the mannose-containing molecule to a target bearing an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure for the conjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized target (e.g., a protein, peptide, or nanoparticle). Optimization for specific substrates is recommended.

Materials:

-

This compound

-

Alkyne-functionalized target molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF/H2O mixture)

Procedure:

-

Dissolve this compound (1.1 equivalents) in a suitable solvent mixture such as DMF:H2O (3:1).

-

Add the alkyne-containing target molecule (1 equivalent) to the solution.

-

Add sodium ascorbate (e.g., 0.214 mmol for a 0.268 mmol scale reaction) followed by copper(II) sulfate (e.g., 0.107 mmol for a 0.268 mmol scale reaction).

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by pouring it into a saturated ammonium chloride solution and extracting the product with an organic solvent like ethyl acetate.

-

The crude product is then purified, typically by column chromatography.

Application in Targeted Drug Delivery

The mannose moiety of this compound can be exploited for targeted drug delivery, particularly to cells that overexpress mannose receptors, such as certain cancer cells and immune cells. By conjugating a therapeutic agent (e.g., a small molecule drug, a biologic) to this compound via the azide group, a targeted drug conjugate can be synthesized. This approach aims to increase the concentration of the drug at the desired site of action, thereby enhancing efficacy and reducing off-target side effects.

Visualized Workflows and Logical Relationships

Synthesis of a Targeted Drug Conjugate via Click Chemistry

The following diagram illustrates the general workflow for creating a targeted drug conjugate using this compound.

Mechanism of Targeted Drug Delivery

This diagram outlines the logical steps involved in the targeted delivery of a drug conjugate synthesized with this compound.

References

An In-depth Technical Guide to α-Man-teg-N3: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and relevant biological pathways associated with alpha-Mannopyranosyl-tri(ethylene glycol)-azide (α-Man-teg-N3). This molecule is a valuable tool in bioconjugation and targeted drug delivery, enabling the specific attachment of various payloads to mannose-binding receptors on cell surfaces.

Core Properties of α-Man-teg-N3

α-Man-teg-N3 is a bifunctional molecule featuring a mannose residue for specific biological targeting and a terminal azide group for versatile chemical conjugation. The tri(ethylene glycol) (teg) linker enhances its solubility and provides spatial separation between the mannose moiety and the conjugated partner.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃N₃O₈ | [1] |

| Molecular Weight | 337.33 g/mol | [1] |

| CAS Number | 246855-76-5 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in water and most organic solvents such as DCM, DMF, and DMSO. | [2] |

Experimental Protocols

The primary utility of α-Man-teg-N3 lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the mannose-containing molecule to an alkyne-modified substrate, such as a polymer, a nanoparticle, or a therapeutic agent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Mannosylation of a Polymer

This protocol is adapted from a study by Hwang et al. (2022) for the mannosylation of a poly(2-oxazoline)-based polymer.[3]

Materials:

-

Alkyne-functionalized polymer (e.g., AE2 or AE3 as described in the source)

-

α-Man-teg-N3

-

Deionized (DI) water

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

Procedure:

-

Polymer Reconstitution: Reconstitute 50 mg of the alkyne-functionalized polymer in DI water.

-

Addition of α-Man-teg-N3: Prepare a stock solution of α-Man-teg-N3 in DI water (e.g., 200 mg/mL). Add 16.9 mg of the α-Man-teg-N3 solution to the polymer solution.

-

Stirring: Stir the resulting mixture for 5 minutes to ensure homogeneity.

-

Catalyst and Reducing Agent Addition: Sequentially add 2.4 mg of CuSO₄·5H₂O followed by 3.0 mg of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Incubation: Allow the reaction to proceed, typically with stirring at room temperature. Reaction times can vary, and it is advisable to monitor the reaction progress using appropriate analytical techniques such as NMR or IR spectroscopy to confirm the formation of the triazole linkage.

-

Purification: Upon completion, the mannosylated polymer can be purified from the reaction mixture by methods such as dialysis or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.

Logical Workflow for CuAAC:

References

An In-depth Technical Guide to α-Man-teg-N3 Azide Tag

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α-Man-teg-N3 azide tag, a powerful chemoselective tool for the study of glycosylation and the development of targeted therapeutics. This document details its chemical properties, applications in bioconjugation and metabolic labeling, and provides structured data and experimental protocols to facilitate its use in a research and development setting.

Core Concepts: Structure and Reactivity

The α-Man-teg-N3 azide tag is a trifunctional molecule comprising three key components:

-

α-Mannose (α-Man): A stereoisomer of mannose that can be metabolically incorporated into the glycan structures of cells. This serves as the targeting moiety, allowing for the specific labeling of glycoproteins.

-

Tetraethylene Glycol (teg): A flexible, hydrophilic linker that enhances the solubility of the molecule and provides spatial separation between the mannose and the azide group, minimizing potential steric hindrance during subsequent reactions.

-

Azide (N3): A bioorthogonal functional group that does not react with endogenous functional groups found in biological systems.[1] It serves as a chemical handle for highly specific covalent modification through "click chemistry" reactions.

The primary utility of the α-Man-teg-N3 tag lies in its ability to participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the formation of a stable 1,4-disubstituted triazole linkage between the azide group of the tag and a terminal alkyne.[2][3] The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with the azide group to form a stable triazole.[4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.

Data Presentation: Quantitative Analysis

While specific kinetic and yield data for α-Man-teg-N3 is not extensively available in the public domain, the following tables provide a comparative overview of CuAAC and SPAAC reactions for glycoprotein labeling, which can serve as a valuable reference for experimental design.

Table 1: Comparison of CuAAC and SPAAC for Glycoprotein Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells and in vivo applications |

| Reaction Rate | Generally faster | Slower, dependent on the cyclooctyne used |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Side Reactions | Potential for oxidative damage from copper-generated reactive oxygen species | Some cyclooctynes may have off-target reactivity with thiols |

Table 2: Proteomic Identification of O-GlcNAcylated Proteins using CuAAC and SPAAC

This data is based on the labeling of A549 cells with peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) followed by click chemistry with either a biotinylated alkyne (for CuAAC) or a biotinylated DBCO (for SPAAC).

| Click Chemistry Method | Total Putative O-GlcNAc Modified Proteins Identified |

| CuAAC with Biotin-Diazo-Alkyne | 229 |

| SPAAC with Biotin-DIBO-Alkyne | 188 |

| Overlapping Proteins | 114 |

These results suggest that for in vitro proteomics applications where cell viability is not a concern, CuAAC may lead to a higher number of identified proteins.

Experimental Protocols

The following are detailed methodologies for key experiments involving the α-Man-teg-N3 azide tag, adapted from established protocols for similar azide-modified sugars.

Metabolic Labeling of Cell Surface Glycoproteins

This protocol describes the incorporation of the mannose-azide tag into the glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

α-Man-teg-N3 azide tag

-

Phosphate-buffered saline (PBS)

-

DMSO (for stock solution preparation)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of α-Man-teg-N3 in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the range of 25-100 µM).

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide-tagged mannose into cellular glycoproteins.

-

Harvesting: After the incubation period, the cells are ready for downstream applications such as cell lysis for proteomic analysis or direct labeling with a fluorescent probe via click chemistry for imaging.

Labeling of Metabolically Tagged Proteins in Cell Lysates via CuAAC

This protocol details the labeling of azide-tagged proteins in a cell lysate with an alkyne-functionalized reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne).

Materials:

-

Metabolically labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-functionalized reporter probe (e.g., Biotin-PEG4-Alkyne)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

PBS

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles). Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Preparation of Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the alkyne probe in DMSO.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50 µg of protein)

-

PBS to a final volume of ~90 µL

-

Alkyne probe stock solution (to a final concentration of 50-100 µM)

-

THPTA stock solution (to a final concentration of 1 mM)

-

CuSO4 stock solution (to a final concentration of 1 mM)

-

-

Initiation of Reaction: Add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Downstream Processing: The labeled proteins can be purified by methods such as precipitation or affinity chromatography (if a biotin tag was used) for subsequent analysis by SDS-PAGE, western blot, or mass spectrometry.

Live Cell Imaging of Metabolically Labeled Glycoproteins via SPAAC

This protocol describes the fluorescent labeling of azide-tagged glycoproteins on the surface of living cells using a DBCO-functionalized fluorescent dye.

Materials:

-

Cells metabolically labeled with α-Man-teg-N3

-

DBCO-conjugated fluorescent dye (e.g., DBCO-AF488)

-

Live cell imaging medium (e.g., phenol red-free medium)

-

PBS

Procedure:

-

Cell Preparation: Grow and metabolically label cells on a glass-bottom imaging dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove residual labeling medium.

-

Preparation of Labeling Solution: Dilute the DBCO-conjugated fluorescent dye in pre-warmed live cell imaging medium to a final concentration of 10-50 µM.

-

SPAAC Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with pre-warmed PBS to remove any unreacted dye.

-

Imaging: Add fresh live cell imaging medium to the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving the α-Man-teg-N3 azide tag.

References

An In-Depth Technical Guide to α-Man-teg-N3 for Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for studying, visualizing, and manipulating glycans in living systems. This approach utilizes the cell's own biosynthetic pathways to incorporate unnatural, chemically tagged monosaccharides into glycoproteins and other glycoconjugates. One such valuable tool is alpha-Mannosamine-tetraethylene glycol-azide (α-Man-teg-N3), a mannosamine analog bearing an azide group. This azide serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, enrichment, and analysis of glycosylated molecules. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of α-Man-teg-N3 in metabolic labeling, with a focus on its relevance to cancer research and drug development.

Core Principles of α-Man-teg-N3 Metabolic Labeling

The fundamental principle behind α-Man-teg-N3 labeling lies in its ability to hijack the cellular machinery for N-acetylmannosamine (ManNAc) metabolism. Exogenously supplied α-Man-teg-N3 is taken up by cells and processed by the sialic acid biosynthetic pathway, ultimately leading to the incorporation of an azide-modified sialic acid onto cell surface and secreted glycoproteins.

The azide group is chemically inert within the biological environment but can undergo highly specific and efficient bioorthogonal "click chemistry" reactions. The two most common types of click chemistry employed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide range of molecules, such as fluorophores for imaging or biotin for affinity purification, to the azide-tagged glycans.

Data Presentation: Performance of Azido-Sugar Analogs

While specific quantitative data for α-Man-teg-N3 is not extensively available in publicly accessible literature, data from its widely used counterpart, tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), provides valuable insights into the general performance of azido-sugars in metabolic labeling. The following tables summarize key parameters that are crucial for designing and interpreting experiments with α-Man-teg-N3. It is important to note that optimal conditions should be empirically determined for each cell line and experimental setup.

Table 1: Recommended Concentrations and Incubation Times for Azido-Sugar Metabolic Labeling

| Cell Line Type | Azido-Sugar Concentration (µM) | Incubation Time (hours) | Notes |

| Various Cancer Cell Lines (e.g., A549, HeLa, HEK293) | 10 - 50 | 24 - 72 | Higher concentrations (e.g., 50 µM) may lead to higher labeling but can also affect cell proliferation and other functions. 10 µM is often a good starting point to minimize physiological effects while achieving sufficient labeling.[1] |

| T cells | 200 (for saturation) | 72 | Labeling has been shown to be durable, with a positive signal maintained for at least 9 days after initial labeling.[2] |

Table 2: Comparative Labeling Efficiency of Different Azido-Sugar Analogs

| Analog | Cell Line(s) | Relative Labeling Efficiency | Reference |

| ManNAz | HEK293, HeLa, Colon Cell Lines | High (most promiscuous in colon cell lines) | [3][4] |

| Ac4ManNAz | HEK293, HeLa | High (stronger than ManNAz at 50 µM) | [4] |

| SiaNAz | HCT116, HEK293, HeLa | High | |

| ManNAl | HT29 Colon Cancer Cells | Poor |

Table 3: Potential Cytotoxicity of Azido-Sugars

| Azido-Sugar | Concentration (µM) | Cell Line | Observed Effect | Reference |

| Ac4ManNAz | 50 | A549 | Reduction in cell proliferation, migration, and invasion ability. | |

| Ac4ManNAz | 10 | A549 | Minimal effect on cellular functions with sufficient labeling for tracking. | |

| Azido Groups (General) | Not specified | Not specified | Can hamper acceptance by carbohydrate processing enzymes, potentially affecting metabolic pathways. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with α-Man-teg-N3

This protocol describes the general procedure for labeling cell surface glycans with α-Man-teg-N3.

Materials:

-

α-Man-teg-N3

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a culture vessel to ensure they are in the exponential growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare a stock solution of α-Man-teg-N3 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 10-100 µM).

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the α-Man-teg-N3-containing medium.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time will vary depending on the cell type and the turnover rate of its surface glycans.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells by scraping in PBS or by using a gentle, non-enzymatic cell dissociation solution.

-

Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS.

-

-

Cell Counting and Viability Assessment: Determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Downstream Processing: The azide-labeled cells are now ready for downstream applications such as cell lysis for biochemical analysis or direct labeling with a fluorescent probe via click chemistry for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol details the steps for fluorescently labeling azide-modified glycoproteins on fixed cells.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS with 3% Bovine Serum Albumin (BSA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) (optional, for intracellular targets)

-

Alkyne-fluorophore probe (e.g., DBCO-fluorophore for SPAAC or a terminal alkyne-fluorophore for CuAAC)

-

CuSO4 solution (for CuAAC)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (copper ligand for CuAAC)

-

Sodium ascorbate solution (reducing agent for CuAAC)

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS containing 3% BSA.

-

Permeabilization (Optional): If targeting intracellular glycoproteins, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation (for CuAAC): In a microcentrifuge tube, prepare the click reaction cocktail immediately before use by adding the reagents in the following order: PBS, alkyne-fluorophore, CuSO4, THPTA/TBTA, and finally sodium ascorbate. The final concentrations of the reagents will need to be optimized, but typical starting concentrations are 1-10 µM for the alkyne-fluorophore, 100 µM for CuSO4, 500 µM for the ligand, and 1 mM for sodium ascorbate.

-

Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light. For SPAAC, incubate the cells with the DBCO-fluorophore in PBS for a similar duration.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Counterstain the nuclei with DAPI in the mounting medium.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Sample Preparation for Mass Spectrometry-based Glycoproteomics

This protocol outlines a general workflow for enriching and preparing azide-labeled glycoproteins for mass spectrometry analysis.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne probe

-

Streptavidin-agarose beads

-

Ammonium bicarbonate solution

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

PNGase F

-

C18 desalting spin columns

Procedure:

-

Cell Lysis: Lyse the azide-labeled cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Chemistry Biotinylation: Perform a CuAAC or SPAAC reaction to attach a biotin-alkyne probe to the azide-labeled glycoproteins in the lysate.

-

Enrichment of Glycoproteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion:

-

Resuspend the beads in ammonium bicarbonate buffer.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Glycan Release: Elute the tryptic peptides from the beads and treat with PNGase F to release the N-linked glycans. This step leaves a signature mass modification on the asparagine residue where the glycan was attached, which can be identified by mass spectrometry.

-

Desalting: Desalt the peptide mixture using C18 spin columns.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the formerly glycosylated peptides and their sites of modification.

Mandatory Visualizations

Signaling Pathways

Altered glycosylation, which can be studied using α-Man-teg-N3, is known to play a crucial role in various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the involvement of N-glycosylation in two key signaling pathways.

Caption: Role of N-glycosylation in TGF-β Signaling Pathway.

Caption: Role of N-glycosylation in EGFR Signaling Pathway.

Experimental Workflows

Metabolic labeling with α-Man-teg-N3 is a key step in advanced workflows for drug development and biomarker discovery. The following diagrams illustrate these processes.

Caption: Antibody-Drug Conjugate (ADC) Development Workflow.

Caption: Biomarker Discovery Workflow.

Conclusion

α-Man-teg-N3 is a versatile and powerful tool for the metabolic labeling of glycans. Its ability to introduce a bioorthogonal azide handle into glycoproteins enables a wide range of applications, from fundamental studies of glycosylation in signaling to the development of novel therapeutics and diagnostics. While the optimization of labeling conditions is crucial for each specific application, the protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize α-Man-teg-N3 in their work. The continued development of metabolic glycoengineering techniques, coupled with advancements in analytical technologies such as mass spectrometry, promises to further unravel the complexities of the glycome and its role in health and disease.

References

An In-depth Technical Guide to alpha-Man-teg-N3 Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of alpha-Man-teg-N3 in conjunction with click chemistry for the study of glycosylation. This powerful two-step technique, known as metabolic glycoengineering, allows for the specific labeling and analysis of glycoproteins in complex biological systems.

Core Principle: Metabolic Glycoengineering and Bioorthogonal Ligation

The utility of this compound lies in a two-stage process that combines cellular metabolism with highly specific, bioorthogonal chemistry.

Stage 1: Metabolic Incorporation this compound is an unnatural analog of the monosaccharide mannose, modified with a bioorthogonal azide (-N₃) group via a tetraethylene glycol (TEG) linker. When introduced to living cells, this compound is taken up and processed by the cell's own metabolic machinery. Cellular enzymes recognize the mannose structure and incorporate it into the N-linked glycan biosynthesis pathway. The result is the expression of glycoproteins on the cell surface and within cellular compartments that are decorated with azide chemical handles. This process effectively tags a subset of the glycoproteome for subsequent detection.[1][2]

Stage 2: Click Chemistry Ligation The azide group is biologically inert but can undergo a highly specific and efficient reaction with a complementary functional group, a process broadly termed "click chemistry". This allows researchers to covalently attach a variety of probes for detection, imaging, or purification. Two main types of click chemistry are employed:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the most common method for live-cell and in vivo applications. The azide-labeled glycans are reacted with a strained cyclooctyne molecule, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3] The inherent ring strain of the cyclooctyne drives the reaction forward rapidly without the need for a catalyst, forming a stable triazole linkage.[3][4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for biological systems.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the ligation of the azide to a terminal alkyne in the presence of a copper(I) catalyst. While highly efficient, the cytotoxicity of copper generally limits its use to fixed cells or in vitro lysate-based experiments.

The overall principle allows for the precise and covalent attachment of molecules (e.g., fluorophores, biotin) to glycoproteins that have been metabolically tagged with this compound.

Quantitative Data

The efficiency of this technique depends on two key factors: the degree of metabolic incorporation of the azido sugar and the kinetics of the subsequent click reaction.

Metabolic Labeling Efficiency and Cellular Health

The concentration of the azido sugar is a critical parameter that must be optimized. High concentrations can lead to greater labeling but may also induce cellular stress or interfere with normal metabolism. Studies using the related compound N-azidoacetylmannosamine (Ac4ManNAz) have shown that an optimal concentration can achieve sufficient labeling for analysis while minimizing physiological side effects.

| Concentration of Ac4ManNAz | Effect on Cellular Function | Labeling Efficiency | Recommended Use |

| >50 µM | Reduction in cell proliferation, migration, and energy generation. | High | Not recommended for most applications due to cytotoxicity. |

| 10-50 µM | Minimal to moderate effects on cellular physiology. | Sufficient to High | General use for in vitro cell labeling. |

| 10 µM | Least effect on cellular systems observed in some studies. | Sufficient for cell tracking and proteomic analysis. | Optimal for in vivo studies or sensitive cell lines. |

Click Chemistry Reaction Kinetics

The speed of the click reaction is crucial, especially for in vivo imaging or capturing dynamic processes. The choice of the strained alkyne significantly impacts the reaction rate. The table below summarizes second-order rate constants for the SPAAC reaction between various cyclooctynes and an azide, demonstrating the advancements in reagent development.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne | DIBO | ~0.3 | |

| DIBO-Ketone | - | ~0.9 (3x faster than DIBO) | |

| Dibenzocyclooctyne-PEG | DBCO-PEG | ~0.76 (for pAMF azide) | |

| Bicyclononyne | BCN | Varies based on structure |

Note: Reaction rates are context-dependent and can be influenced by solvent, temperature, and the specific structure of the azide.

Experimental Protocols

The following sections provide a generalized methodology for labeling cultured mammalian cells with this compound and detecting the incorporated azide with a DBCO-functionalized fluorescent probe via SPAAC.

3.1 Materials and Reagents

-

Metabolic Labeling Reagent: this compound

-

Cells: Adherent or suspension mammalian cell line of interest

-

Culture Medium: Appropriate for the cell line

-

Solvent: Anhydrous DMSO

-

Buffers: Phosphate-buffered saline (PBS), pH 7.4

-

Detection Probe: DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

-

Lysis Buffer (for Western Blot): RIPA buffer with protease inhibitors

-

Fixative (for Imaging): 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (for Imaging): 0.1% Triton X-100 in PBS

3.2 Protocol 1: Metabolic Labeling of Cultured Cells

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a 1000x stock solution (e.g., 25 mM for a final concentration of 25 µM). Aliquot and store at -20°C.

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvesting (typically 60-80% confluency for adherent cells).

-

Labeling: The next day, remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 10-50 µM).

-

Incubation: Culture the cells for 24 to 72 hours to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal time may vary depending on the cell type and proliferation rate.

-

Harvesting:

-

For suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

For adherent cells: Wash with PBS and detach using a non-enzymatic cell dissociation buffer or by scraping.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar. Proceed immediately to the click chemistry reaction or analysis.

3.3 Protocol 2: SPAAC Reaction for Fluorescence Microscopy

-

Fixation: Resuspend the washed cell pellet in 4% PFA and incubate for 15 minutes at room temperature.

-

Washing: Pellet the cells, discard the supernatant, and wash twice with PBS.

-

Permeabilization (Optional): To detect intracellular glycoproteins, resuspend the cells in permeabilization buffer for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail. For a final volume of 100 µL, add the DBCO-fluorophore to PBS to achieve a final concentration of 5-20 µM.

-

Incubation: Resuspend the fixed (and permeabilized) cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Pellet the cells and wash three times with PBS to remove the unreacted probe.

-

Analysis: Resuspend the final cell pellet in PBS for analysis by flow cytometry or mount on a slide for fluorescence microscopy.

Mandatory Visualizations

The following diagrams illustrate the key pathways and logical relationships in the this compound click chemistry workflow.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

Understanding the Reactivity and Applications of α-Man-teg-N3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of alpha-Mannopyranosyl-triethyleneglycol-azide (α-Man-teg-N3), a bifunctional molecule of significant interest in chemical biology and drug development. The presence of a terminal azide group allows for its participation in highly specific and efficient "click chemistry" reactions, while the α-mannosyl moiety serves as a targeting ligand for the mannose receptor (CD206), a C-type lectin receptor expressed on the surface of macrophages and dendritic cells. This unique combination of features makes α-Man-teg-N3 a valuable tool for targeted delivery, cell labeling, and the study of biological processes involving mannose recognition.

Core Reactivity: The Azide Moiety and Click Chemistry

The chemical reactivity of α-Man-teg-N3 is dominated by the azide (-N3) group, which can undergo two primary types of bioorthogonal click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions are highly efficient and selective, proceeding under mild conditions compatible with biological systems.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] This reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO4) by a reducing agent like sodium ascorbate.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Benzyl azide + Phenylacetylene | 1.7 x 10⁴ | Not explicitly cited |

| SPAAC | Azido-PEG-biotin + DBCO-amine | 0.3 - 1.0 | Not explicitly cited |

| SPAAC | Azido-PEG-biotin + BCN-amine | 0.1 - 0.5 | Not explicitly cited |

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions. The provided rate constants are for illustrative purposes and may vary depending on the specific reactants, solvent, temperature, and catalyst used.

Experimental Protocols

The following are detailed protocols for the two primary applications of α-Man-teg-N3: bioconjugation in solution via CuAAC and cell surface labeling via SPAAC.

Protocol 1: CuAAC Conjugation of α-Man-teg-N3 to an Alkyne-Modified Molecule in Solution

This protocol describes a general procedure for conjugating α-Man-teg-N3 to a molecule containing a terminal alkyne in an aqueous buffer.

Materials and Reagents:

-

α-Man-teg-N3

-

Alkyne-modified molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-buffered saline (TBS), pH 7.4

-

DMSO (if necessary to dissolve starting materials)

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Dissolve Reactants: Dissolve the alkyne-modified molecule and α-Man-teg-N3 in TBS buffer. If solubility is an issue, a minimal amount of DMSO can be used.

-

Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

Initiate Reaction: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC or dialysis to remove unreacted starting materials and the copper catalyst.

Protocol 2: SPAAC Labeling of Cell Surface Glycoproteins

This protocol details the use of α-Man-teg-N3 to label glycoproteins on the surface of live cells, followed by detection with a fluorescently tagged cyclooctyne.

Materials and Reagents:

-

α-Man-teg-N3

-

DBCO-functionalized fluorescent dye (e.g., DBCO-488)

-

Cell line of interest (e.g., macrophages)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or suspension for flow cytometry).

-

Metabolic Labeling (Optional but Recommended): To enhance the incorporation of mannose analogs, cells can be cultured in a glucose-deficient medium supplemented with α-Man-teg-N3 (e.g., 50-100 µM) for 24-48 hours.

-

Labeling with α-Man-teg-N3: Incubate the cells with α-Man-teg-N3 (e.g., 25-50 µM) in a serum-free medium for 1-2 hours at 37°C.

-

Washing: Wash the cells three times with cold PBS containing 1% BSA to remove excess α-Man-teg-N3.

-

Click Reaction: Incubate the cells with the DBCO-functionalized fluorescent dye (e.g., 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with cold PBS containing 1% BSA to remove the unbound fluorescent probe.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizing Reaction and Experimental Workflows

Figure 1: General workflows for CuAAC and SPAAC reactions of α-Man-teg-N3.

Figure 2: Experimental workflow for cell surface labeling using α-Man-teg-N3 and SPAAC.

Biological Activity and Signaling through the Mannose Receptor

The α-mannosyl moiety of α-Man-teg-N3 can be recognized by the Mannose Receptor (CD206), a pattern recognition receptor primarily expressed on macrophages and dendritic cells. This interaction can lead to the receptor-mediated endocytosis of α-Man-teg-N3 and any molecule conjugated to it. The mannose receptor itself has a short cytoplasmic tail with no intrinsic signaling motifs. However, it can act as a co-receptor, collaborating with other receptors like Toll-like receptors (TLRs) to initiate intracellular signaling cascades.

Upon binding of a mannosylated ligand, the mannose receptor can cluster with TLRs, leading to the activation of downstream signaling pathways such as the NF-κB pathway. This can result in the production of pro-inflammatory cytokines and the modulation of the immune response.

Figure 3: Putative signaling pathway initiated by α-Man-teg-N3 binding to the Mannose Receptor.

Conclusion

α-Man-teg-N3 is a versatile chemical tool with significant potential in biomedical research and drug development. Its azide functionality allows for robust and specific conjugation to a wide array of molecules through click chemistry, while the mannose moiety enables targeted delivery to cells expressing the mannose receptor. The ability to trigger cellular uptake and potentially modulate immune signaling pathways opens up exciting possibilities for the development of targeted therapies, diagnostic agents, and research probes. Further investigation into the specific reaction kinetics of α-Man-teg-N3 and its precise biological consequences will undoubtedly expand its applications in the future.

References

alpha-Man-teg-N3 solubility and stability

An In-depth Technical Guide on the Solubility and Stability of alpha-Man-teg-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key reagent in bioconjugation and drug delivery research. The information is intended to assist researchers in the effective handling, storage, and application of this molecule.

Core Properties of this compound

This compound is a mannose derivative functionalized with an azide group via a tetraethylene glycol (TEG) linker. This structure allows for its participation in "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the conjugation of mannose to a wide variety of molecules and surfaces.

| Property | Value | Source |

| Molecular Formula | C12H23N3O8 | [] |

| Molecular Weight | 337.33 g/mol | [] |

| Appearance | White to off-white solid | Generic |

| Primary Application | Click Chemistry Reagent | [][2] |

Solubility Profile

Table 2.1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrophilic nature of the mannose and PEG components suggests good aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds. A related compound, DSPE-PEG-Mannose, is soluble in DMSO. |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for dissolving polar molecules. DSPE-PEG-Mannose is soluble in DMF. |

| Ethanol | Moderate to High | The polarity of ethanol should allow for good solvation of the molecule. |

| Chloroform | Low to Moderate | The polarity of chloroform is lower, which may limit the solubility of the highly polar mannose component. However, DSPE-PEG-Mannose shows solubility in chloroform. |

| Hexane | Very Low | A nonpolar solvent, unlikely to dissolve the polar this compound. |

Experimental Protocol for Determining Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Sealed glass vials

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or RI)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical factor for its storage and use in experimental settings. The primary points of potential degradation are the azide group and the glycosidic bond.

Qualitative Stability Assessment

General guidelines for the stability of organic azides can be applied to this compound:

-

Carbon-to-Nitrogen Ratio (C/N): The C/N ratio for this compound (C12H23N3O8) is 12:3, or 4:1. A higher C/N ratio is generally associated with greater stability.

-

"Rule of Six": This empirical rule suggests that a molecule should have at least six carbon atoms for each energetic group (such as an azide) to be considered relatively safe. With 12 carbons and one azide group, this compound adheres to this rule, indicating a lower risk of explosive decomposition compared to molecules with a higher density of energetic groups.

-

Structure: As an aliphatic azide, it is expected to be more stable than aromatic or vinylic azides.

Table 3.1: Factors Influencing the Stability of this compound

| Factor | Influence on Stability | Recommendations |

| Temperature | Higher temperatures can promote thermal decomposition of the azide group. | Store at recommended low temperatures (e.g., -20°C for long-term storage) and avoid excessive heat during experiments. |

| pH | Extreme pH values could potentially lead to hydrolysis of the glycosidic bond or reaction of the azide group. Azides can form explosive hydrazoic acid in the presence of strong acids. | Use in buffered solutions within a neutral pH range (e.g., pH 6-8). |

| Light | Some organic azides are light-sensitive. | Store in a light-protected container (e.g., amber vial). |

| Reducing Agents | The azide group can be reduced to an amine. | Avoid strong reducing agents unless reduction of the azide is the intended reaction. |

| Copper (I) | While necessary for CuAAC, prolonged exposure or inappropriate reaction conditions could potentially lead to side reactions. | Use appropriate ligands and follow established click chemistry protocols. |

Experimental Protocol for Stability Assessment

The stability of this compound under various conditions can be assessed by monitoring its concentration over time using HPLC.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents at a known concentration.

-

Incubation: Aliquot the solutions into separate vials and incubate them under different conditions (e.g., various temperatures, light/dark).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample from each condition.

-

Quenching (if necessary): Stop any degradation by, for example, flash-freezing the sample.

-

Analysis: Analyze the concentration of the remaining this compound in each sample by HPLC.

-

Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

Caption: Workflow for assessing the stability of this compound.

Application in Click Chemistry

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the mannose moiety to alkyne-containing molecules.

General CuAAC Protocol

This protocol provides a starting point for the click reaction. Optimization may be required depending on the specific substrates.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Suitable solvent (e.g., water, DMSO, or mixtures)

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent.

-

In a separate vial, prepare the copper catalyst solution by adding the copper(II) sulfate and the ligand (e.g., THPTA for aqueous reactions).

-

Add the copper catalyst solution to the solution containing the alkyne and azide.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Purify the product using an appropriate method (e.g., chromatography).

References

Methodological & Application

Application Notes and Protocols for alpha-Man-teg-N3: A Tool for Metabolic Labeling and Glycoprotein Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing alpha-Man-teg-N3 (α-Mannosamine-tetraethylene glycol-azide), a powerful chemical tool for the metabolic labeling and subsequent visualization and analysis of mannosylated glycoproteins. This compound is an azide-modified mannosamine analog that is metabolically incorporated into the glycan structures of proteins. The embedded azide group serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of probes for fluorescence imaging, proteomic analysis, and other downstream applications.

Core Principles

The methodology is based on a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of this compound. The cellular machinery involved in the glycosylation pathway recognizes this analog and incorporates it into newly synthesized glycoproteins. The tetraethylene glycol (teg) linker enhances the accessibility of the terminal azide group.

-

Bioorthogonal Ligation (Click Chemistry): The azide-modified glycoproteins can be specifically and efficiently labeled with a variety of probes containing a complementary reactive group, most commonly a cyclooctyne (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: Optimizing Metabolic Labeling

The efficiency of metabolic labeling with azido-sugars is dependent on several factors, including the concentration of the sugar analog, incubation time, and the specific cell type. While direct quantitative data for this compound is not extensively published in a comparative tabular format, studies on analogous azido-sugars provide valuable guidance for experimental design.[1][2][3]

| Parameter | Recommended Range | Key Considerations | Reference |

| Concentration | 10 - 50 µM | Higher concentrations (e.g., 50 µM) have been traditionally used for robust labeling. However, some studies indicate that concentrations as low as 10 µM can provide sufficient labeling while minimizing potential effects on cell physiology, such as proliferation and migration.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. | |

| Incubation Time | 24 - 72 hours | The optimal incubation time depends on the rate of protein synthesis and turnover in the cell line being studied. Longer incubation times generally lead to a higher degree of labeling. | |

| Cell Health | Logarithmic growth phase | Cells should be healthy and actively dividing to ensure efficient metabolic incorporation of the azido-sugar. | |

| Choice of Azido-Sugar | Application-dependent | Studies have shown that different azido-sugars can have varying labeling efficiencies in different cell types. For example, in some hepatocellular carcinoma cell lines, azido-galactose has been shown to have higher labeling efficiency at lower concentrations compared to azido-mannose. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells in logarithmic growth phase

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store the stock solution at -20°C.

-

Prepare the labeling medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

-

Cell Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, the cells are ready for downstream applications such as cell lysis for western blot analysis or fixation for imaging.

Protocol 2: Visualization of Labeled Glycoproteins via Copper-Free Click Chemistry (SPAAC)

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

-

4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

-

DAPI or other nuclear stain (optional)

-

Mounting medium

Procedure for Live-Cell Imaging:

-

Wash: Gently wash the metabolically labeled cells twice with pre-warmed PBS.

-

Staining: Incubate the cells with a solution of the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

-

Wash: Wash the cells three times with PBS to remove excess probe.

-

Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets.

Procedure for Fixed-Cell Imaging:

-

Wash: Gently wash the metabolically labeled cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For visualizing intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash: Wash the cells twice with PBS.

-

Click Reaction: Incubate the fixed cells with the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in PBS) for 1 hour at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

(Optional) Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.

-

Wash: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow

Signaling Pathway: O-Mannosylation in E-Cadherin Mediated Cell Adhesion

O-mannosylation is a critical post-translational modification for the proper function of E-cadherin, a key protein in mediating cell-cell adhesion. Aberrant O-mannosylation of E-cadherin can impair its adhesive functions, which is a significant event in cancer progression. The following diagram illustrates the role of O-mannosylation in the context of E-cadherin-mediated cell adhesion.

References

- 1. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for the Cellular Use of alpha-Man-teg-N3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing alpha-Man-teg-N3, a mannosamine analog equipped with a terminal azide group, for the metabolic labeling of glycoproteins in cellular systems. This powerful technique, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter (the azide group) into the glycan structures of living cells.[1][2] This enables a wide range of downstream applications, including the visualization, tracking, and proteomic analysis of glycosylated proteins.[1][3]

Principle of the Technology

The application of this compound in cells is a two-step process:

-

Metabolic Incorporation: Cells are cultured in the presence of this compound. The cellular metabolic machinery is expected to process this unnatural sugar analog, leading to its incorporation into newly synthesized glycoproteins.[1] The azide group (-N3) is thereby displayed on the cell surface glycans. This azide moiety is small and biologically inert, serving as a bioorthogonal handle for subsequent chemical reactions.

-

Bioorthogonal Ligation: The azide-modified glycans can be specifically and covalently labeled with a variety of probes (e.g., fluorophores, biotin) that are functionalized with a complementary bioorthogonal reactive group. This is typically achieved through "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and highly biocompatible for live-cell applications.

Core Applications

-

Visualization of Glycans: Enables the spatial and temporal tracking of glycoproteins in both living and fixed cells using fluorescence microscopy.

-

Quantification of Glycosylation: Allows for the quantitative analysis of cell surface glycan expression levels via flow cytometry.

-

Glycoprotein Enrichment and Proteomics: Facilitates the enrichment of labeled glycoproteins from complex cell lysates for subsequent identification and quantification by mass spectrometry.

-

Drug Development: Can be used to identify glycoprotein biomarkers, study the effects of drugs on glycosylation, and develop targeted drug delivery systems.

Data Presentation

The following tables summarize typical starting concentrations, incubation times, and cytotoxicity data for commonly used azido sugars, such as Ac4ManNAz. It is crucial to note that these values should be used as a starting point and must be optimized for this compound and the specific cell line being used.

Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars

| Parameter | Recommended Range | Cell Line Example | Notes | References |

| This compound Concentration | 10 - 75 µM | A549, Jurkat | Higher concentrations may impact cell physiology. A concentration of 10 µM is often suggested to minimize effects while maintaining labeling. | |

| Incubation Time | 1 - 3 days | A549 | Optimal time depends on the desired labeling efficiency and the turnover rate of glycoproteins in the specific cell type. | |

| DBCO-Fluorophore Concentration | 5 - 50 µM | A549, HeLa | For the subsequent click reaction. The optimal concentration should be determined experimentally. | |

| Click Reaction Incubation Time | 30 - 60 minutes | A549 | Incubation time for the SPAAC reaction at 37°C. |

Table 2: Representative Cytotoxicity of Azido Sugars

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Ac4ManNAz | Jurkat | Toxic at 50 µM | Cell Viability | |

| Ac4ManNAz | A549 | > 50 µM | Cell Viability (CCK-8) | |

| Ac4ManNAz | CHO | Decreased viability at 250 µM | Cell Viability |

Note: The cytotoxicity of this compound has not been specifically reported and must be determined empirically for each cell line. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for introducing azide groups into cellular glycoproteins.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM. Store aliquots at -20°C.

-

Culture the cells of interest to the desired confluency in their appropriate growth medium.

-

Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (start with a range of 10-50 µM). A DMSO vehicle control should be run in parallel.

-

Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2).

-

Harvest the cells for downstream applications such as live-cell imaging, flow cytometry, or proteomic analysis.

Caption: Workflow for metabolic labeling of cells with this compound.

Protocol 2: Live-Cell Imaging of Labeled Glycoproteins via Copper-Free Click Chemistry (SPAAC)

This protocol details the labeling of metabolically-labeled cells with a DBCO-conjugated fluorescent dye for live-cell imaging.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC)

-

Serum-free cell culture medium

-

PBS, pH 7.4

Procedure:

-

Wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated this compound.

-

Prepare the labeling medium: Dilute the DBCO-conjugated fluorescent dye stock solution in serum-free culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.

-

Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for alpha-Man-teg-N3 in Glycoprotein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for the study of glycoproteins, enabling their visualization, identification, and functional characterization. This is achieved by introducing chemically modified monosaccharides into cellular metabolic pathways.[1] alpha-Man-teg-N3 is an azide-functionalized mannosamine derivative that serves as a metabolic precursor for the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface glycoproteins. The triethylene glycol (TEG) linker enhances the solubility of the molecule.

Once incorporated into cellular glycans, the azide group of this compound acts as a bioorthogonal chemical handle. This handle can be specifically and efficiently labeled with a variety of probes, such as fluorophores or biotin, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[2] This methodology allows for the selective analysis of newly synthesized glycoproteins and has significant applications in cancer research, drug development, and the study of cellular signaling.[3][4]

Chemical Information: